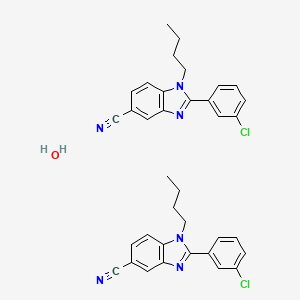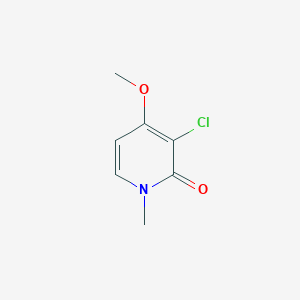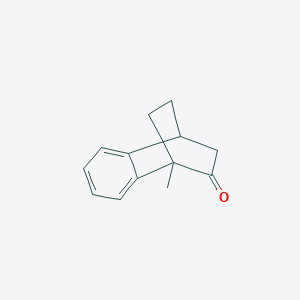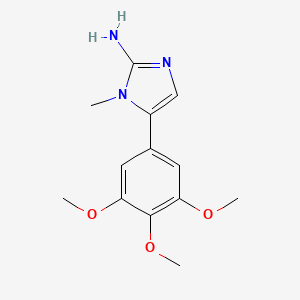
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a butyl group, a chlorophenyl group, and a carbonitrile group, making it a unique and versatile molecule.
Métodos De Preparación
The synthesis of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of Substituents: The butyl and chlorophenyl groups are introduced through alkylation and halogenation reactions, respectively.
Addition of Carbonitrile Group: The carbonitrile group is added via a nucleophilic substitution reaction using a suitable nitrile reagent.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids under acidic or basic conditions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like methanol, ethanol, and dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
1-Butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate can be compared with other benzimidazole derivatives, such as:
1-Butyl-2-(4-fluorophenyl)benzimidazole-5-carbonitrile: Similar structure but with a fluorophenyl group instead of a chlorophenyl group, leading to different chemical and biological properties.
1-Butyl-2-(3-methylphenyl)benzimidazole-5-carbonitrile: Contains a methylphenyl group, which may affect its reactivity and biological activity.
1-Butyl-2-(3-nitrophenyl)benzimidazole-5-carbonitrile: The nitrophenyl group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
918796-52-8 |
|---|---|
Fórmula molecular |
C36H34Cl2N6O |
Peso molecular |
637.6 g/mol |
Nombre IUPAC |
1-butyl-2-(3-chlorophenyl)benzimidazole-5-carbonitrile;hydrate |
InChI |
InChI=1S/2C18H16ClN3.H2O/c2*1-2-3-9-22-17-8-7-13(12-20)10-16(17)21-18(22)14-5-4-6-15(19)11-14;/h2*4-8,10-11H,2-3,9H2,1H3;1H2 |
Clave InChI |
GOBRLAFRMUGCSJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.CCCCN1C2=C(C=C(C=C2)C#N)N=C1C3=CC(=CC=C3)Cl.O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-Dimethoxyphenyl)-1-[4-(1-phenylethyl)piperazin-1-yl]ethan-1-one](/img/structure/B12614012.png)

![Urea, N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-[4-[(2,3-dihydro-2-oxo-1H-imidazo[4,5-b]pyridin-7-yl)oxy]phenyl]-](/img/structure/B12614021.png)
![N-[(2S,3R)-1,3-dihydroxyundecan-2-yl]-3-methylbutanamide](/img/structure/B12614028.png)
![Dimethyl(phenyl){phenyl[(trimethylsilyl)oxy]methyl}silane](/img/structure/B12614031.png)

![2-[Chloro(phenyl)methylidene]-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene](/img/structure/B12614035.png)


![1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12614066.png)

